Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and various functional groups including tert-butyl, methoxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Addition of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or tert-butyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original methoxy or tert-butyl groups.
Scientific Research Applications
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of an azetidine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts different chemical and biological properties compared to similar compounds with piperazine rings
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
GSBWHAQGMUNDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CC(=O)OC |
Origin of Product |
United States |
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